6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile

Description

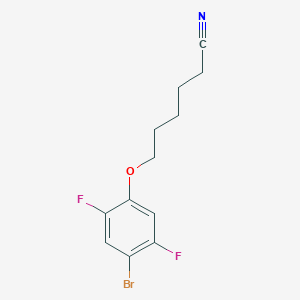

6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile is a nitrile-containing aromatic ether characterized by a hexanenitrile chain attached to a phenoxy ring substituted with bromo (Br) and difluoro (F) groups at positions 4, 2, and 5, respectively. Its molecular formula is C₁₂H₁₂BrF₂NO, with a molecular weight of 328.14 g/mol (calculated).

Properties

IUPAC Name |

6-(4-bromo-2,5-difluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF2NO/c13-9-7-11(15)12(8-10(9)14)17-6-4-2-1-3-5-16/h7-8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCOFBHPKLUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include carboxylic acids, ketones, or aldehydes.

Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The electronic and steric profiles of substituents on the phenoxy ring significantly influence reactivity and applications. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Effects : Bromo and fluoro substituents deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to methyl groups (electron-donating) .

- Molecular Weight : The bromo-difluoro derivative has the highest molecular weight due to Br and two F atoms, impacting solubility and volatility .

Toxicity and Handling

Hexanenitrile derivatives generally exhibit toxicity due to the nitrile group, which can release cyanide upon metabolism. The Occupational Exposure Limit (OEL) for hexanenitrile is 6 ppmv , as derived from propanenitrile guidelines . While specific toxicity data for the bromo-difluoro compound are unavailable, analogs with similar nitrile backbones likely require stringent handling protocols .

Market and Regulatory Status

- Discontinued Compounds : The bromo-difluoro and chloro-fluoro analogs (e.g., CAS 1706436-19-2, 1443304-60-6) are marked as discontinued, possibly due to regulatory restrictions or low commercial viability .

- Available Alternatives: 6-(3-Chloro-2-fluorophenoxy)hexanenitrile (CAS 1443305-02-9) and 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) remain in use, suggesting their substituent patterns align better with industrial or research needs .

Biological Activity

6-(4-Bromo-2,5-difluoro-phenoxy)hexanenitrile is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexanenitrile backbone with a phenoxy group substituted by a bromine atom and two fluorine atoms on the aromatic ring. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The specific mechanisms through which it exerts these effects are still under investigation, but it is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial organisms.

Enzyme Interactions

The compound has shown potential in modulating enzyme activities. For instance, it may interact with nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. This interaction can lead to the formation of biologically active metabolites that could have therapeutic implications .

The precise mechanism of action remains an area of active research. However, the following pathways are proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, leading to reduced viability of pathogens.

- Receptor Binding : It may bind to specific receptors or proteins within cells, altering their function and leading to downstream effects that impact cell survival or proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

- Nitrilase Activity :

Comparative Analysis

To better understand its biological activity, comparisons with similar compounds can provide insights into structure-activity relationships (SAR). Below is a comparative table:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and difluoro substitutions | Antimicrobial, enzyme modulation |

| 4-Chloro-3-methylphenol | Chlorine substitution | Antimicrobial properties |

| Ethyl 3,5-difluoro-2-ethoxybenzoylformate | Difluoro and ethoxy groups | Antimicrobial and enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.